Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate
Overview
Description
Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diethyl ester derivative of 4-methylene-1,2-cyclopentanedicarboxylic acid. This compound is known for its unique structure, which includes a cyclopentane ring with a methylene group and two ester functional groups. It has applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate typically involves the reaction of cyclopentadiene with diethyl maleate under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The raw materials used in the synthesis are sourced from reliable suppliers to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methylene-1,2-cyclopentanedicarboxylic acid.
Reduction: Formation of diethyl 4-methylene-1,2-cyclopentanediol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The methylene group can also interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-methylene-1,2-cyclopentanedicarboxylate: Similar structure but different stereochemistry.
Cyclopentane-1,2-dicarboxylic acid diethyl ester: Lacks the methylene group.
Methylene cyclopentane derivatives: Various derivatives with different substituents
Uniqueness
Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate is unique due to its specific stereochemistry and the presence of both ester and methylene functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 4-methylidenecyclopentane-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-15-11(13)9-6-8(3)7-10(9)12(14)16-5-2/h9-10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHDEASKDWEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=C)CC1C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339424 | |
Record name | Diethyl 4-methylenecyclopentane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-25-2 | |
Record name | Diethyl 4-methylenecyclopentane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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